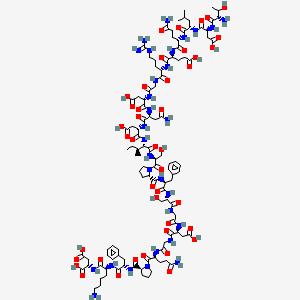

Dentonin

Description

Properties

Key on ui mechanism of action |

In several preclinical models, AC-100 has demonstrated potent and selective dental tissue and bone formation activity, however the exact mechanism is not known. One study (PMID:15153459) showed that AC-100 enhances dental pulp stem cell (DPSC) proliferation by down-regulating P16, accompanied by up-regulation of ubiquitin protein ligase E3A and human ubiquitin-related protein SUMO-1. Enhanced cell proliferation required intact RGD and SGDG motifs in the peptide. This study shows that AC-100 can promote DPSC proliferation, with a potential role in pulp repair. |

|---|---|

CAS No. |

400090-20-2 |

Molecular Formula |

C107H160N30O42 |

Molecular Weight |

2538.6 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]butanedioic acid |

InChI |

InChI=1S/C107H160N30O42/c1-6-51(4)86(135-99(171)67(43-83(155)156)128-96(168)63(39-75(111)143)127-97(169)65(41-81(151)152)121-78(146)46-116-87(159)55(23-15-33-115-107(113)114)122-92(164)58(28-31-79(147)148)124-91(163)57(26-29-73(109)141)125-93(165)60(36-50(2)3)126-98(170)66(42-82(153)154)131-102(174)85(112)52(5)140)103(175)134-70(49-139)105(177)137-35-17-25-72(137)101(173)130-62(38-54-20-11-8-12-21-54)95(167)133-69(48-138)89(161)118-47-77(145)120-64(40-80(149)150)88(160)117-45-76(144)119-59(27-30-74(110)142)104(176)136-34-16-24-71(136)100(172)129-61(37-53-18-9-7-10-19-53)94(166)123-56(22-13-14-32-108)90(162)132-68(106(178)179)44-84(157)158/h7-12,18-21,50-52,55-72,85-86,138-140H,6,13-17,22-49,108,112H2,1-5H3,(H2,109,141)(H2,110,142)(H2,111,143)(H,116,159)(H,117,160)(H,118,161)(H,119,144)(H,120,145)(H,121,146)(H,122,164)(H,123,166)(H,124,163)(H,125,165)(H,126,170)(H,127,169)(H,128,168)(H,129,172)(H,130,173)(H,131,174)(H,132,162)(H,133,167)(H,134,175)(H,135,171)(H,147,148)(H,149,150)(H,151,152)(H,153,154)(H,155,156)(H,157,158)(H,178,179)(H4,113,114,115)/t51-,52?,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,85-,86-/m0/s1 |

InChI Key |

PRFOXOFIVVOCCT-GRDAUCDVSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)O)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CO)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Dentonin Peptide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dentonin, a 23-amino-acid synthetic peptide (also known as AC-100) derived from Matrix Extracellular Phosphoglycoprotein (MEPE), has emerged as a significant bioactive molecule in the field of dental tissue regeneration.[1] Its primary mechanism of action revolves around the stimulation of dental pulp stem cell (DPSC) proliferation, a critical step in the pulp-healing response to injury.[1][2] This technical guide delineates the core mechanism of this compound, focusing on its molecular interactions, downstream signaling pathways, and the experimental methodologies used to elucidate its function. The information presented herein is intended to provide a comprehensive resource for researchers and professionals involved in the development of novel therapeutics for dental repair and regeneration.

Core Mechanism of Action: Stimulation of Dental Pulp Stem Cell Proliferation

This compound's principal biological effect is the enhancement of DPSC proliferation.[1] This pro-proliferative activity is mediated through a sophisticated signaling cascade that modulates key regulators of the cell cycle. The peptide's structure, which includes intact Arginine-Glycine-Aspartate (RGD) and Serine-Glycine-Aspartate-Glycine (SGDG) motifs, is crucial for its activity, suggesting a receptor-mediated mechanism likely involving integrins.[1]

Proposed Receptor Interaction: Integrin Binding

The presence of the RGD motif in this compound's amino acid sequence strongly implies an interaction with cell surface integrin receptors. The RGD sequence is a well-established recognition site for many integrins, which are transmembrane heterodimeric proteins that mediate cell-matrix and cell-cell adhesion and transduce signals from the extracellular matrix to the cell interior. While the specific integrin subtype that binds to this compound has not been definitively identified in the available literature, the functional importance of the RGD motif points towards this class of receptors as the initial point of contact for this compound on the DPSC surface.

Downstream Signaling Cascade

Upon binding to its putative receptor, this compound initiates an intracellular signaling pathway that culminates in the promotion of cell cycle progression. The key molecular events identified are the down-regulation of the cyclin-dependent kinase inhibitor p16 and the up-regulation of Ubiquitin Protein Ligase E3A (UBE3A) and Small Ubiquitin-like Modifier 1 (SUMO-1).

-

Down-regulation of p16 (Cyclin-Dependent Kinase Inhibitor 2A): The p16 protein is a critical negative regulator of the cell cycle. It functions by inhibiting cyclin-dependent kinases 4 and 6 (CDK4 and CDK6), thereby preventing the phosphorylation of the Retinoblastoma (Rb) protein and halting the cell cycle at the G1 phase. By down-regulating p16, this compound effectively removes this brake on cell cycle progression, allowing DPSCs to enter the S phase and proceed with proliferation.

-

Up-regulation of Ubiquitin Protein Ligase E3A (UBE3A): UBE3A is an E3 ubiquitin ligase that plays a role in targeting substrate proteins for proteasomal degradation. Its up-regulation by this compound suggests a potential role in the degradation of cell cycle inhibitors or other proteins that restrict DPSC proliferation.

-

Up-regulation of SUMO-1: SUMO-1 is a member of the SUMO family of proteins that post-translationally modify other proteins in a process called SUMOylation. This modification can alter the target protein's function, localization, or stability. The increased expression of SUMO-1 in response to this compound suggests that SUMOylation events are part of the signaling cascade that promotes DPSC proliferation.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the proposed mechanism of action and the experimental approaches used to study this compound, the following diagrams have been generated using the Graphviz DOT language.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the primary research on this compound's effects on DPSCs.

Table 1: Effect of this compound on DPSC Proliferation

| Treatment | Proliferation (Relative to Control) |

| Control | 1.0 |

| This compound (AC-100) | Increased |

| Note: Specific quantitative increase was not detailed in the available abstract. |

Table 2: Effect of this compound on Cell Cycle-Related Gene and Protein Expression

| Gene/Protein | Expression Change | Method of Detection |

| p16 (CDKN2A) | Down-regulated | Cell-Cycle Gene SuperArray |

| UBE3A | Up-regulated | Western Blot |

| SUMO-1 | Up-regulated | Western Blot |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the investigation of this compound's mechanism of action. These protocols are based on the descriptions in the primary literature and standard laboratory practices.

Isolation and Culture of Human Dental Pulp Stem Cells (DPSCs)

-

Tissue Source: Erupted human third molars were used as the source of dental pulp.

-

Isolation: The pulp tissue was gently removed from the tooth, minced, and digested with a solution of collagenase type I and dispase to obtain a single-cell suspension.

-

Culture: The isolated cells were cultured in a standard growth medium, such as Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO2.

-

Stem Cell Characterization: The DPSC phenotype was confirmed by flow cytometry for the expression of mesenchymal stem cell markers.

BrdU (5-bromo-2'-deoxyuridine) Immunoassay for Cell Proliferation

-

Cell Seeding: DPSCs were seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: The cells were then treated with various concentrations of this compound (AC-100) or a vehicle control for a specified period.

-

BrdU Labeling: BrdU, a thymidine analog, was added to the culture medium, and the cells were incubated to allow for its incorporation into the DNA of proliferating cells.

-

Fixation and Denaturation: The cells were fixed, and the DNA was denatured to expose the incorporated BrdU.

-

Immunodetection: An anti-BrdU antibody conjugated to a detection enzyme (e.g., horseradish peroxidase) was added, followed by a substrate to produce a colorimetric or chemiluminescent signal.

-

Quantification: The signal intensity, which is proportional to the amount of BrdU incorporated and thus to the level of cell proliferation, was measured using a microplate reader.

Cell-Cycle Gene SuperArray

-

RNA Extraction: Total RNA was extracted from DPSCs treated with this compound or a vehicle control.

-

cDNA Synthesis: The extracted RNA was reverse-transcribed into cDNA.

-

Hybridization: The cDNA was then hybridized to a SuperArray membrane containing probes for a panel of cell cycle-related genes, including p16.

-

Detection: The hybridized probes were detected using a chemiluminescent substrate and imaged.

-

Analysis: The signal intensity for each gene was quantified and normalized to housekeeping genes to determine the relative changes in gene expression between the treated and control groups.

Western Blot Analysis

-

Protein Extraction: DPSCs were lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates was determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample were separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins were transferred from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane was blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for UBE3A, SUMO-1, and a loading control (e.g., β-actin).

-

Secondary Antibody Incubation: After washing, the membrane was incubated with a secondary antibody conjugated to a detection enzyme.

-

Detection and Analysis: A chemiluminescent substrate was added, and the resulting signal was captured and quantified to determine the relative protein expression levels.

Conclusion

This compound peptide (AC-100) demonstrates a clear pro-proliferative effect on human dental pulp stem cells. Its mechanism of action involves the modulation of key cell cycle regulators, specifically the down-regulation of p16 and the up-regulation of UBE3A and SUMO-1. The requirement of intact RGD and SGDG motifs for its activity strongly suggests that this compound initiates its effects by binding to a cell surface integrin receptor. Further research is warranted to identify the specific integrin(s) involved and to fully elucidate the downstream signaling pathways that connect receptor engagement to the observed changes in gene and protein expression. The findings presented in this guide provide a solid foundation for the continued investigation and development of this compound as a therapeutic agent for dental pulp regeneration.

References

Core Signaling Pathways in Odontoblasts: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Odontoblasts are highly specialized cells of mesenchymal origin responsible for the formation of dentin, the primary mineralized tissue of the tooth. The differentiation of odontoblasts and their lifelong function in dentinogenesis are tightly regulated by a complex network of signaling pathways. While the term "Dentonin" does not correspond to a recognized signaling molecule, this guide elucidates the core signaling pathways that govern odontoblast function, which are of paramount importance for research in dental development, pathology, and regenerative medicine. This document provides a comprehensive overview of these key pathways, quantitative data from relevant studies, detailed experimental protocols, and visual representations of the signaling cascades.

Key Signaling Pathways in Odontoblast Function

Several major signaling pathways are instrumental in orchestrating odontoblast differentiation, maturation, and secretory activity. These include pathways mediated by Dentin Matrix Protein 1 (DMP1) and Dentin Sialophosphoprotein (DSPP), Transforming Growth Factor-beta (TGF-β), Bone Morphogenetic Proteins (BMPs), Wnt/β-catenin, and Mitogen-Activated Protein Kinases (MAPK).

DMP1 and DSPP Signaling

Dentin Matrix Protein 1 (DMP1) and Dentin Sialophosphoprotein (DSPP) are key non-collagenous proteins in the dentin extracellular matrix and also play crucial roles as signaling molecules. DMP1 is initially localized in the nucleus of pre-odontoblasts, where it acts as a transcription factor, before being secreted into the extracellular matrix. Nuclear DMP1 is known to directly bind to the promoter of the DSPP gene, activating its transcription. DSPP is a precursor protein that is cleaved into dentin sialoprotein (DSP) and dentin phosphoprotein (DPP), both of which are critical for the proper mineralization of dentin.

The expression of Dmp1 and Dspp is temporally regulated during odontogenesis. Dmp1 transcripts are detected in the late bud stage of tooth development, while DSPP mRNA appears at the cap stage. In young odontoblasts, before the onset of mineralization, Dmp1 and DSPP are co-expressed. However, as odontoblasts become secretory, Dmp1 expression decreases, while high levels of DSPP are maintained.

TGF-β Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) signaling pathway is a critical regulator of dentinogenesis. TGF-β1, which is abundant in the dentin matrix, can influence odontoblast differentiation and function. The binding of TGF-β1 to its type II receptor (TGFβRII) leads to the recruitment and phosphorylation of the type I receptor (TGFβRI/ALK5). The activated ALK5 then phosphorylates the receptor-regulated SMADs (R-SMADs), primarily SMAD2 and SMAD3. These phosphorylated R-SMADs form a complex with the common-mediator SMAD (co-SMAD), SMAD4. This complex translocates to the nucleus and regulates the transcription of target genes. Studies have shown that TGF-β1 can downregulate the expression of both DMP-1 and DSPP in odontoblasts.

BMP Signaling Pathway

Bone Morphogenetic Proteins (BMPs) are members of the TGF-β superfamily and are essential for tooth development and odontoblast differentiation. BMP2, in particular, has been shown to induce the differentiation of dental pulp stem cells into odontoblasts. The BMP signaling cascade is initiated by the binding of a BMP ligand to a complex of type I and type II serine/threonine kinase receptors. This leads to the phosphorylation of the type I receptor, which in turn phosphorylates SMAD1, SMAD5, and SMAD8. These phosphorylated R-SMADs then bind to SMAD4, and the resulting complex moves to the nucleus to regulate the expression of target genes, including the transcription factor Runx2, which is a master regulator of odontoblast differentiation. BMP-2 treatment of odontoblast-like cells leads to a dose-dependent increase in the phosphorylation of Smad1/5/8.

Wnt/β-catenin Signaling Pathway

The canonical Wnt/β-catenin signaling pathway plays a pivotal role in tooth development and odontoblast function. In the absence of a Wnt ligand, β-catenin is phosphorylated by a destruction complex, leading to its ubiquitination and proteasomal degradation. The binding of a Wnt ligand to its Frizzled (FZD) receptor and LRP5/6 co-receptor inhibits the destruction complex. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it partners with TCF/LEF transcription factors to activate the expression of target genes. Activation of the Wnt pathway, for instance by Wnt3a, leads to an increase in β-catenin levels in dental pulp cells.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways, are involved in the cellular response to a variety of extracellular stimuli and play a role in odontoblast differentiation and function. Various growth factors and stressors can activate these cascades, which involve a series of protein kinase phosphorylations. These pathways can be activated by stimuli such as lipopolysaccharide (LPS), which can promote odontoblastic differentiation of human dental pulp stem cells via the TLR4, ERK, and p38 MAPK signaling pathways.

Quantitative Data on Signaling Pathways in Odontoblasts

The following tables summarize quantitative data from various studies on the key signaling pathways in odontoblasts.

| Table 1: Gene Expression Changes in Odontoblast Differentiation | |||

| Gene | Condition | Fold Change (mRNA) | Reference |

| DMP1 | Treatment of DPSCs with C-DMP1 polypeptide (48h) | ~10-fold increase | |

| DSPP | Treatment of DPSCs with C-DMP1 polypeptide (48h) | Significant increase | |

| DSPP, DMP1, RUNX2, OPN, ALP | Treatment of hDPSCs with Tideglusib | Increased expression | |

| DMP-1 and DSPP | Downregulated by TGF-β1 treatment | Downregulation |

| Table 2: Protein Level and Phosphorylation Changes | |||

| Protein | Condition | Change | Reference |

| Phospho-Smad1/5/8 | BMP-2 (100 ng/mL) treatment of KN-3 cells (30 min) | Maximum phosphorylation | |

| β-catenin | Wnt-1 transduction in DPSCs | Increased cytosolic and nuclear levels | |

| β-catenin | Wnt-3a treatment of HPLFs (14 days) | Increased expression | |

| Phospho-AKT, p38, Erk1/2 | TGF-β1 treatment of DPSCs (within 120 min) | Increased phosphorylation |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study signaling pathways in odontoblasts.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol is for the quantification of mRNA levels of genes such as DMP1, DSPP, Runx2, and others in cultured odontoblasts or dental pulp stem cells.

Materials:

-

Cultured odontoblasts or dental pulp stem cells

-

TRIzol reagent or other RNA extraction kit

-

Reverse transcriptase kit

-

SYBR Green or TaqMan qPCR master mix

-

Gene-specific primers

-

Real-time PCR instrument

Procedure:

-

RNA Extraction:

-

Lyse cells directly in the culture dish using TRIzol reagent (1 mL per 10 cm²).

-

Homogenize the lysate by pipetting up and down.

-

Add chloroform, shake vigorously, and centrifuge to separate the phases.

-

Transfer the aqueous phase containing RNA to a new tube.

-

Precipitate the RNA with isopropanol, wash with 75% ethanol, and resuspend in nuclease-free water.

-

Quantify the RNA using a spectrophotometer.

-

-

Reverse Transcription (cDNA Synthesis):

-

In a PCR tube, combine 1-2 µg of total RNA, random hexamers or oligo(dT) primers, and dNTPs.

-

Incubate at 65°C for 5 minutes, then place on ice.

-

Add reverse transcriptase buffer, DTT, and reverse transcriptase enzyme.

-

Incubate at 42-50°C for 60 minutes, followed by inactivation at 70°C for 15 minutes.

-

-

qPCR:

-

Prepare a reaction mix containing SYBR Green master mix, forward and reverse primers (final concentration 100-200 nM), and diluted cDNA.

-

Run the reaction in a real-time PCR instrument with a typical program: 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 60 seconds.

-

Include a melt curve analysis to verify the specificity of the product.

-

Calculate relative gene expression using the ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH, β-actin).

-

Western Blot for Phosphorylated Proteins

This protocol is designed to detect the phosphorylation status of proteins like SMADs, ERKs, and β-catenin.

Materials:

-

Cultured cells

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (specific for the phosphorylated and total protein)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Mix protein lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the phosphorylated protein overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Apply the chemiluminescent substrate and visualize the bands using an imaging system.

-

Strip the membrane and re-probe with an antibody against the total protein to normalize for loading.

-

Luciferase Reporter Assay for Wnt/β-catenin Signaling

This assay measures the activity of the Wnt/β-catenin pathway by quantifying the expression of a luciferase reporter gene under the control of TCF/LEF responsive elements.

Materials:

-

HEK293T cells or other suitable cell line

-

TOPflash (TCF/LEF reporter) and FOPflash (negative control) plasmids

-

Renilla luciferase plasmid (for normalization)

-

Transfection reagent (e.g., Lipofectamine)

-

Wnt3a conditioned medium or recombinant Wnt3a

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Cell Seeding and Transfection:

-

Seed cells in a 96-well plate.

-

Co-transfect the cells with the TOPflash or FOPflash plasmid and the Renilla luciferase plasmid using a suitable transfection reagent.

-

-

Treatment:

-

After 24 hours, replace the medium with fresh medium containing Wnt3a or the compound to be tested.

-

-

Luciferase Assay:

-

After another 24 hours, wash the cells with PBS and lyse them with passive lysis buffer.

-

Measure the firefly luciferase activity, then add the Stop & Glo reagent and measure the Renilla luciferase activity using a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency.

-

Chromatin Immunoprecipitation (ChIP)

This protocol is used to determine the in vivo association of transcription factors like Runx2 or DMP1 with their target DNA sequences.

Materials:

-

Cultured odontoblasts

-

Formaldehyde (for cross-linking)

-

Glycine

-

Lysis and wash buffers

-

Sonicator

-

Antibody specific to the transcription factor of interest

-

Protein A/G magnetic beads

-

Elution buffer

-

Proteinase K

-

Reagents for DNA purification and PCR

Procedure:

-

Cross-linking and Chromatin Preparation:

-

Cross-link proteins to DNA by adding formaldehyde directly to the cell culture medium and incubating for 10 minutes.

-

Quench the reaction with glycine.

-

Harvest and lyse the cells.

-

Shear the chromatin into fragments of 200-1000 bp using sonication.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the chromatin with the specific antibody overnight at 4°C.

-

Add protein A/G beads to capture the antibody-protein-DNA complexes.

-

Wash the beads extensively to remove non-specific binding.

-

-

Elution and Reverse Cross-linking:

-

Elute the complexes from the beads.

-

Reverse the cross-links by heating at 65°C for several hours in the presence of high salt.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

-

DNA Purification and Analysis:

-

Purify the DNA using a spin column or phenol-chloroform extraction.

-

Analyze the precipitated DNA by qPCR using primers specific for the target gene promoter.

-

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways in odontoblasts and a typical experimental workflow.

Dentonin: A Catalyst for Dental Pulp Regeneration

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Dentonin, a synthetic peptide derived from the Matrix Extracellular Phosphoglycoprotein (MEPE), has emerged as a promising bioactive agent in the field of dental pulp biology. Research indicates its significant role in promoting the healing and regeneration of the dental pulp-dentin complex. This document provides a comprehensive technical overview of the discovery of this compound, its mechanism of action, and its potential therapeutic applications. It details the experimental findings that underscore its ability to stimulate dental pulp stem cell proliferation and induce the formation of reparative dentin. This guide is intended to serve as a resource for researchers, scientists, and professionals in drug development who are focused on innovative therapies for dental tissue repair.

Introduction

The dental pulp is a vital tissue responsible for the formation and maintenance of dentin, the primary mineralized tissue of the tooth. Injury to the dental pulp, whether from trauma or extensive decay, can lead to inflammation, necrosis, and ultimately, tooth loss. Current dental treatments often focus on removing the damaged tissue rather than promoting its regeneration. The discovery of this compound presents a novel therapeutic strategy centered on stimulating the innate healing capacity of the dental pulp.

This compound is a 23-amino-acid synthetic peptide fragment of MEPE, a protein known to be involved in the formation and mineralization of dental tissues.[1] Its amino acid sequence is XDLQERGDNDISPFSGDGQPFKD.[2] Studies have demonstrated that this compound initiates a cascade of cellular events that lead to the repair of damaged pulp tissue and the formation of new dentin.[2]

In Vivo Evidence: this compound's Role in Pulp Healing

An in vivo study utilizing a rat molar model provided the initial evidence for this compound's regenerative capabilities. In this experiment, agarose beads soaked with this compound were implanted into the dental pulp of rat molars, initiating a localized healing response.[2]

Experimental Observations

The key findings from this in vivo study are summarized in the table below.

| Time Point | Observation in this compound-Treated Pulp | Control (Unloaded Beads) |

| Day 8 | - Increased proliferation of pulp cells (PCNA-labeling)[2] - Presence of osteoblast progenitors (RP59-positive cells) around the beads - Weak osteopontin labeling - Precocious formation of reparative dentin | - Minimal cell proliferation and reparative dentin formation |

| Day 15 | - Decreased PCNA and RP59-labeling - Increased osteopontin labeling - Slowing of reparative dentin formation | - Limited signs of healing |

| All Time Points | - Dentin sialoprotein was undetectable | - Dentin sialoprotein was undetectable |

These results suggest that this compound primarily influences the initial stages of pulp healing, triggering cell proliferation and the early formation of a reparative dentin matrix. The subsequent increase in osteopontin suggests a role in matrix maturation and mineralization.

Experimental Protocol: Agarose Bead Implantation in Rat Molars

The following protocol is a generalized representation based on the published study and common practices in the field.

-

Animal Model: Adult male Sprague-Dawley rats.

-

Anesthesia: Intraperitoneal injection of a ketamine/xylazine cocktail.

-

Pulp Exposure: A cavity is prepared on the occlusal surface of the maxillary first molar using a dental drill to expose the pulp tissue.

-

Agarose Bead Preparation: Agarose beads are soaked in a solution containing this compound (the exact concentration used in the original study is not publicly available) or in a sterile saline solution for the control group.

-

Implantation: A single this compound-soaked or control bead is carefully placed in direct contact with the exposed pulp tissue.

-

Sealing: The cavity is sealed with a dental restorative material.

-

Post-operative Care: Animals are monitored for recovery and provided with appropriate analgesics.

-

Tissue Harvesting and Analysis: At specified time points (e.g., 8, 15, and 30 days), the animals are euthanized, and the molars are extracted for histological and immunohistochemical analysis.

Immunohistochemistry Protocol (Generalized)

-

Tissue Preparation: The extracted molars are fixed, decalcified, and embedded in paraffin. Sections of the dental pulp are prepared.

-

Antigen Retrieval: Sections are treated to unmask the antigenic sites.

-

Blocking: Non-specific binding sites are blocked using a suitable blocking serum.

-

Primary Antibody Incubation: Sections are incubated with primary antibodies against PCNA, RP59, and osteopontin.

-

Secondary Antibody Incubation: A labeled secondary antibody that binds to the primary antibody is applied.

-

Detection: The signal is visualized using a chromogenic substrate or fluorescence.

-

Counterstaining and Mounting: The sections are counterstained and mounted for microscopic examination.

In Vitro Evidence: Mechanism of Action on Dental Pulp Stem Cells

To elucidate the cellular and molecular mechanisms underlying this compound's effects, an in vitro study was conducted using human dental pulp stem cells (DPSCs). This study provided crucial insights into a potential signaling pathway activated by this compound.

Key Findings

The in vitro experiments revealed that this compound promotes the proliferation of DPSCs. This proliferative effect was found to be dependent on the presence of intact Arginyl-Glycyl-Aspartyl (RGD) and Seryl-Glycyl-Aspartyl-Glycyl (SGDG) motifs within the peptide sequence.

Furthermore, the study identified key molecular changes within the DPSCs upon treatment with this compound:

| Molecular Target | Effect of this compound | Implication |

| p16 (CDKN2A) | Down-regulation | Promotes cell cycle progression |

| UBE3A (Ubiquitin Protein Ligase E3A) | Up-regulation | Potential role in protein degradation pathways related to cell cycle control |

| SUMO-1 (Small Ubiquitin-like Modifier 1) | Up-regulation | Implicated in various cellular processes, including cell cycle regulation and signal transduction |

These findings suggest that this compound stimulates DPSC proliferation by modulating the expression of key cell cycle regulatory proteins.

Experimental Protocol: DPSC Proliferation Assay

The following is a generalized protocol for assessing the effect of this compound on DPSC proliferation.

-

DPSC Isolation and Culture: DPSCs are isolated from the pulp tissue of extracted human third molars and cultured in a suitable growth medium.

-

Cell Seeding: DPSCs are seeded into multi-well plates at a specific density.

-

This compound Treatment: Cells are treated with varying concentrations of this compound. A control group receives the vehicle solution.

-

BrdU Incorporation Assay:

-

Bromodeoxyuridine (BrdU), a synthetic analog of thymidine, is added to the cell culture medium. Proliferating cells will incorporate BrdU into their newly synthesized DNA.

-

After an incubation period, the cells are fixed, and the DNA is denatured.

-

An anti-BrdU antibody conjugated to an enzyme is added, which binds to the incorporated BrdU.

-

A substrate is added, and the resulting colorimetric or fluorometric signal is measured, which is proportional to the amount of cell proliferation.

-

-

Cell Cycle Gene SuperArray Analysis:

-

RNA is extracted from this compound-treated and control DPSCs.

-

The RNA is converted to cDNA and used as a template for a PCR-based array that simultaneously measures the expression of a panel of genes involved in cell cycle regulation.

-

Signaling Pathways and Logical Relationships

While the complete signaling pathway for this compound has yet to be fully elucidated, the available data allows for the construction of a putative pathway and a logical workflow of the experimental process.

Putative this compound Signaling Pathway in DPSCs

Caption: Putative signaling pathway of this compound in dental pulp stem cells.

Experimental Workflow for In Vivo Analysis

Caption: Experimental workflow for the in vivo assessment of this compound.

Logical Relationship of In Vitro Findings

Caption: Logical flow of the in vitro investigation of this compound's effects.

Conclusion and Future Directions

The discovery of this compound represents a significant advancement in the field of regenerative dentistry. The collective evidence from both in vivo and in vitro studies strongly supports its role as a potent stimulator of dental pulp healing and regeneration. Its ability to promote the proliferation of dental pulp stem cells and initiate the formation of reparative dentin highlights its therapeutic potential for treating various forms of dental pulp injury.

Future research should focus on several key areas:

-

Elucidation of the complete signaling pathway: Identifying the specific cell surface receptor for this compound and mapping the entire intracellular signaling cascade will provide a more comprehensive understanding of its mechanism of action.

-

Dose-response and optimization studies: Determining the optimal concentration and delivery method for this compound to maximize its regenerative effects is crucial for clinical translation.

-

Long-term in vivo studies: Evaluating the long-term stability and functionality of the this compound-induced reparative dentin in larger animal models is a necessary next step.

-

Combination therapies: Investigating the synergistic effects of this compound with other growth factors or biomaterials could lead to even more effective regenerative strategies.

References

MEPE-Derived Peptides in Tooth Mineralization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Matrix Extracellular Phosphoglycoprotein (MEPE) and its derived peptides, particularly the Acidic Serine- and Aspartate-Rich Motif (ASARM) peptide, are pivotal regulators of tooth mineralization. This technical guide synthesizes the current understanding of the role of these peptides in dentinogenesis, with a focus on their inhibitory effects on mineralization and the underlying molecular mechanisms. The interplay between MEPE, phosphate-regulating neutral endopeptidase (PHEX), and fibroblast growth factor 23 (FGF23) is explored, particularly in the context of X-linked hypophosphatemia (XLH), a genetic disorder characterized by impaired tooth and bone mineralization. This document provides a comprehensive overview of the quantitative effects of MEPE-derived peptides, detailed experimental protocols for their study, and visual representations of the key signaling pathways involved.

Introduction

Dentin mineralization is a highly regulated process involving a complex interplay of cellular activities and extracellular matrix components. Among the key protein regulators are members of the Small Integrin-Binding Ligand, N-linked Glycoprotein (SIBLING) family, which includes MEPE.[1] MEPE is expressed by odontoblasts and osteoblasts and undergoes post-translational modifications and proteolytic processing that generate bioactive fragments.[2][3] Of particular interest is the C-terminal ASARM peptide, which has been identified as a potent inhibitor of mineralization.[1][4] Dysregulation of the MEPE-ASARM pathway is strongly implicated in the pathophysiology of XLH, where mutations in the PHEX gene lead to the accumulation of ASARM peptide and consequent defects in dentin and bone mineralization. Understanding the precise role of MEPE-derived peptides is crucial for developing novel therapeutic strategies for mineralization disorders.

Quantitative Effects of MEPE-Derived Peptides on Mineralization

The inhibitory effects of the phosphorylated ASARM (p-ASARM) peptide on mineralization have been quantified in various in vitro and in vivo models. Non-phosphorylated ASARM (np-ASARM) generally shows little to no inhibitory effect.

| Parameter Measured | Experimental Model | Treatment | Concentration | Result | Citation |

| Mineralized Nodule Formation | 3D culture of SHEDs | p-ASARM | 20 µM | Essentially undetectable number of nodules compared to ~40 nodules/slice in control | |

| Calcium Content | 3D culture of SHEDs | p-ASARM | 20 µM | Significant decrease in calcium content | |

| De Novo Hydroxyapatite Formation | Cell-free gel diffusion system | p-ASARM | Dose-dependent | Inhibition of hydroxyapatite formation | |

| Apatite-Seeded Crystal Growth | Cell-free gel diffusion system | p-ASARM | Dose-dependent | Inhibition of apatite-seeded growth | |

| Reparative Dentin Mineralization (Pulp Volume) | Rat molar pulp injury model | p-ASARM | Not specified | Significantly higher pulp volume, indicating decreased mineralization | |

| Osteocalcin mRNA Expression | 3D culture of SHEDs | p-ASARM | 20 µM | Reduction in induction under mineralizing conditions | |

| DSPP/DSP mRNA Expression | 3D culture of SHEDs | p-ASARM | 20 µM | Reduction in induction under mineralizing conditions | |

| MEPE mRNA and Protein Expression | 3D culture of SHEDs | p-ASARM | 20 µM | Significant upregulation |

Key Signaling Pathways

The regulation of mineralization by MEPE-derived peptides involves a complex interplay with PHEX and downstream signaling that affects odontoblast differentiation and matrix mineralization.

In a healthy state, PHEX on the surface of odontoblasts can cleave and inactivate the inhibitory p-ASARM peptide. PHEX may also protect full-length MEPE from cleavage by proteases like Cathepsin B.

In X-linked hypophosphatemia, loss-of-function mutations in PHEX lead to the accumulation of p-ASARM. This excess p-ASARM directly inhibits hydroxyapatite crystal growth, impairs odontoblast differentiation, and creates a positive feedback loop by upregulating MEPE expression, further exacerbating the mineralization defect.

Experimental Protocols

In Vitro 3D Cell Culture Model of Odontogenic Differentiation

This protocol is adapted from studies investigating the effects of ASARM peptides on dental pulp stem cells.

Objective: To assess the effect of MEPE-derived peptides on the differentiation and mineralization of dental pulp stem cells in a 3D environment that mimics the tooth pulp chamber.

Materials:

-

Stem cells from human exfoliated deciduous teeth (SHEDs)

-

Type I collagen gel

-

Human tooth slices with a prepared pulp chamber cavity

-

Steel wire mesh

-

Cell culture medium (non-mineralizing and mineralizing)

-

Synthetic phosphorylated (p-ASARM) and non-phosphorylated (np-ASARM) peptides

-

Reagents for quantitative real-time PCR (qRT-PCR), Western blotting, and histological staining (von Kossa)

Procedure:

-

Cell Seeding: Suspend 1x10^6 SHEDs in a type I collagen gel.

-

Scaffold Preparation: Apply the cell-collagen suspension to a human tooth slice with a pre-formed pulp chamber cavity. Place a steel wire mesh around the periphery to minimize gel contraction.

-

Culture Conditions: Culture the 3D constructs in either non-mineralizing (NM) or mineralizing (M) medium. For experimental groups, supplement the mineralizing medium with varying concentrations of p-ASARM or np-ASARM (e.g., 20 µM).

-

Incubation: Maintain cultures for 21 days, changing the medium every 2-3 days.

-

Analysis:

-

Mineralization: Assess mineralized nodule formation using von Kossa staining and quantify calcium content via flame atomic absorption spectrometry.

-

Gene Expression: Extract RNA at various time points (e.g., days 7, 14, 21) and perform qRT-PCR for odontogenic markers such as osteocalcin, dentin sialophosphoprotein (DSPP), and MEPE.

-

Protein Expression: Perform Western blotting and immunohistochemistry for osteocalcin, DSP, and MEPE on day 21 cultures.

-

References

- 1. MEPE has the properties of an osteoblastic phosphatonin and minhibin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MEPE-Derived ASARM Peptide Inhibits Odontogenic Differentiation of Dental Pulp Stem Cells and Impairs Mineralization in Tooth Models of X-Linked Hypophosphatemia | PLOS One [journals.plos.org]

- 3. MEPE's diverse effects on mineralization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MEPE’s Diverse Effects on Mineralization - PMC [pmc.ncbi.nlm.nih.gov]

The Influence of Dentonin on Dental Pulp Stem Cell Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dentonin, a 23-amino-acid synthetic peptide (also known as AC-100) derived from the central region of Matrix Extracellular Phosphoglycoprotein (MEPE), has emerged as a promising bioactive molecule in the field of dental tissue regeneration.[1][2] This technical guide provides an in-depth analysis of the current understanding of this compound's role in modulating the behavior of Dental Pulp Stem Cells (DPSCs), with a particular focus on its impact on cell proliferation and odontogenic differentiation. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the known and putative signaling pathways involved in this compound's mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the development of novel therapeutics for dental pulp repair and dentin regeneration.

Introduction

The dental pulp is a vital tissue responsible for the formation of dentin, the hard tissue that constitutes the bulk of the tooth.[3] It houses a population of mesenchymal stem cells known as Dental Pulp Stem Cells (DPSCs), which possess the capacity for self-renewal and multilineage differentiation.[4][5] This inherent regenerative potential makes DPSCs a key target for therapeutic strategies aimed at repairing damaged dentin and regenerating the pulp-dentin complex.

This compound, a peptide fragment of MEPE, has been identified as a significant influencer of DPSC activity. It contains critical functional motifs, including an integrin-binding sequence (RGD) and a glycosaminoglycan-attachment sequence (SGDG), which are essential for its biological activity. Research has demonstrated that this compound can stimulate DPSC proliferation and promote their differentiation towards an odontogenic lineage, highlighting its potential as a therapeutic agent in regenerative dentistry.

Quantitative Data Summary

The following tables summarize the quantitative findings from studies investigating the effects of this compound on DPSC proliferation and differentiation.

Table 1: Effect of this compound on DPSC Proliferation

| Assay | Treatment Group | Observation | Reference |

| BrdU Immunoassay | This compound (AC-100) | Enhanced DPSC proliferation | |

| Cell Cycle Gene SuperArray | This compound (AC-100) | Down-regulation of p16; Up-regulation of Ubiquitin Protein Ligase E3A and SUMO-1 |

Table 2: Effect of RAD/Dentonin Hydrogel on hDPSC Odontogenic Differentiation

| Assay | Time Point | RAD Hydrogel (Control) | RAD/Dentonin Hydrogel | Reference |

| ALP Activity (Fold Change) | Day 7 | ~1.0 | ~1.5 | |

| Day 14 | ~1.5 | ~2.5** | ||

| Gene Expression (Relative Fold Change) | Day 7 | |||

| Runx-2 | ~1.0 | ~1.8 | ||

| OCN | ~1.0 | ~1.5 | ||

| OPN | ~1.0 | ~2.0** | ||

| DSPP | ~1.0 | ~1.2 | ||

| ALP | ~1.0 | ~1.6 | ||

| Day 14 | ||||

| Runx-2 | ~1.5 | ~2.5 | ||

| OCN | ~1.8 | ~3.0 | ||

| OPN | ~2.2 | ~3.5 | ||

| DSPP | ~1.5 | ~2.0* | ||

| ALP | ~2.0 | ~3.2 | ||

| Mineralization (Alizarin Red S Staining) | Day 21 | Moderate Staining | Intense Staining | |

| *Note: Data is estimated from graphical representations in the cited literature. *p < 0.05, **p < 0.01, **p < 0.001 compared to RAD hydrogel control. |

Signaling Pathways

This compound's influence on DPSC proliferation is linked to the regulation of key cell cycle proteins. The proposed signaling pathway involves the downregulation of the cyclin-dependent kinase inhibitor p16, and the upregulation of ubiquitin protein ligase E3A (UBE3A) and Small Ubiquitin-like Modifier 1 (SUMO-1). While the precise upstream and downstream effectors of this compound are still under investigation, a putative signaling cascade can be conceptualized.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the effects of this compound on DPSCs.

DPSC Isolation and Culture

-

Tissue Collection: Human dental pulp is extracted from healthy, impacted third molars under sterile conditions.

-

Enzymatic Digestion: The pulp tissue is minced and digested in a solution of 3 mg/mL collagenase type I and 4 mg/mL dispase for 1 hour at 37°C.

-

Cell Culture: The resulting cell suspension is cultured in alpha-Minimum Essential Medium (α-MEM) supplemented with 20% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Incubation: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Passaging: Adherent cells are passaged upon reaching 80-90% confluency using trypsin-EDTA.

DPSC Proliferation Assays

-

Cell Seeding: DPSCs are seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.

-

Treatment: Cells are treated with varying concentrations of this compound.

-

BrdU Labeling: 24 hours post-treatment, 10 µM 5-bromo-2'-deoxyuridine (BrdU) is added to each well and incubated for 2-4 hours.

-

Immunodetection: The cells are fixed, and incorporated BrdU is detected using an anti-BrdU antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase) according to the manufacturer's protocol.

-

Quantification: The absorbance is measured using a microplate reader at the appropriate wavelength.

-

Cell Seeding and Treatment: DPSCs are seeded and treated with this compound as described for the BrdU assay.

-

MTT Addition: At desired time points (e.g., 24, 48, 72 hours), 20 µL of 5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

-

Quantification: The absorbance is measured at 570 nm using a microplate reader.

Odontogenic Differentiation Assays

-

Induction of Differentiation: DPSCs are cultured in an odontogenic differentiation medium (α-MEM with 10% FBS, 50 µg/mL ascorbic acid, 10 mM β-glycerophosphate, and 100 nM dexamethasone) with or without this compound for 7 and 14 days.

-

Cell Lysis: Cells are washed with PBS and lysed with a lysis buffer (e.g., 0.1% Triton X-100).

-

ALP Reaction: The cell lysate is incubated with p-nitrophenyl phosphate (pNPP) substrate in an alkaline buffer at 37°C.

-

Quantification: The production of p-nitrophenol is measured by reading the absorbance at 405 nm. ALP activity is normalized to the total protein content of the cell lysate.

-

Induction of Differentiation: DPSCs are cultured in odontogenic differentiation medium with or without this compound for 21 days.

-

Fixation: Cells are washed with PBS and fixed with 4% paraformaldehyde for 15 minutes.

-

Staining: The fixed cells are stained with 2% Alizarin Red S solution (pH 4.2) for 20 minutes at room temperature.

-

Washing: Excess stain is removed by washing with distilled water.

-

Visualization: The formation of mineralized nodules (calcium deposits) is observed and photographed using a light microscope.

-

Quantification (Optional): The stain can be eluted with 10% cetylpyridinium chloride, and the absorbance of the eluate can be measured at 562 nm.

Molecular Analyses

-

Protein Extraction: DPSCs are treated with this compound for the desired duration, and total protein is extracted using a suitable lysis buffer.

-

Protein Quantification: The protein concentration is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against odontogenic markers (e.g., DSPP, DMP-1, RUNX2) or signaling proteins (p16, UBE3A, SUMO-1). This is followed by incubation with a horseradish peroxidase-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software and normalized to a loading control (e.g., GAPDH or β-actin).

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from this compound-treated DPSCs using a suitable kit, and cDNA is synthesized using a reverse transcription kit.

-

PCR Amplification: qRT-PCR is performed using SYBR Green master mix and primers specific for odontogenic marker genes (e.g., DSPP, DMP-1, RUNX2, ALP, OCN, OPN).

-

Data Analysis: The relative gene expression is calculated using the 2^-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) used for normalization.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the effects of this compound on DPSC differentiation.

Conclusion

This compound demonstrates significant potential as a bioactive agent for promoting dental pulp regeneration. Its ability to enhance DPSC proliferation and drive odontogenic differentiation provides a strong rationale for its further investigation and development as a therapeutic for dentin repair. The experimental protocols and data presented in this guide offer a comprehensive overview for researchers aiming to explore the mechanisms of this compound action and its potential clinical applications. Future studies should focus on elucidating the complete signaling cascade initiated by this compound and on evaluating its efficacy and safety in preclinical in vivo models of dental pulp injury.

References

A Comprehensive Technical Guide on the Proliferative Effects of Dentonin on Odontoblasts

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide is a comprehensive overview of the potential effects of a hypothetical molecule, termed "Dentonin," on odontoblast proliferation. The data presented, signaling pathways, and experimental protocols are based on established principles and methodologies in dental pulp stem cell and odontoblast research. As of the writing of this document, "this compound" is not a recognized compound in published scientific literature, and this guide is intended for illustrative and educational purposes.

Executive Summary

Odontoblasts, the cells responsible for forming dentin, play a crucial role in tooth development and repair.[1][2] The ability to stimulate the proliferation of odontoblasts or their progenitor cells, dental pulp stem cells (DPSCs), is a key objective in regenerative dentistry.[3][4][5] This document outlines the pre-clinical data and proposed mechanism of action for a novel small molecule, "this compound," which has demonstrated a potent and selective effect on inducing odontoblast proliferation. This guide will detail the experimental evidence, the underlying signaling pathways, and the methodologies used to elucidate the function of this compound.

Proposed Mechanism of Action

This compound is hypothesized to exert its pro-proliferative effects on odontoblasts and their progenitors by modulating key signaling pathways known to be involved in dentinogenesis and cell cycle progression. The primary pathways implicated are the Bone Morphogenetic Protein (BMP) signaling pathway and the Mitogen-Activated Protein Kinase (MAPK) cascades, specifically the p38 and ERK pathways.

Activation of BMP Signaling

Bone Morphogenetic Proteins (BMPs) are critical regulators of tooth development, including the differentiation and proliferation of dental pulp mesenchymal cells into odontoblasts. BMP2, in particular, is known to be essential for proper odontoblast differentiation. This compound is proposed to enhance the cellular response to endogenous BMPs, potentially by upregulating BMP receptor expression or by inhibiting natural antagonists. This leads to the activation of both canonical Smad and non-canonical MAPK signaling pathways.

Modulation of MAPK/p38 and MAPK/ERK Pathways

The MAPK signaling pathways are central to cellular processes like proliferation, differentiation, and survival. The p38 and ERK pathways are particularly relevant in odontoblast biology. The p38 MAPK pathway has been shown to be involved in odontoblast stimulation and differentiation. The ERK pathway is also a key regulator of cell proliferation and has been implicated in odontoblastic differentiation. This compound appears to induce the phosphorylation and activation of both p38 and ERK, leading to the downstream activation of transcription factors that promote cell cycle entry and proliferation.

Signaling Pathway Diagrams

The following diagrams illustrate the proposed signaling cascades affected by this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Odontoblasts: Specialized hard-tissue-forming cells in the dentin-pulp complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dental Pulp Stem Cells and Current in vivo Approaches to Study Dental Pulp Stem Cells in Pulp Injury and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vivo Experiments with Dental Pulp Stem Cells for Pulp-Dentin Complex Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Dentonin's Interaction with Extracellular Matrix Proteins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of Dentonin, a bioactive peptide derived from Matrix Extracellular Phosphoglycoprotein (MEPE), and its interactions with the extracellular matrix (ECM). Given this compound's role in promoting the differentiation of pulp cells and initiating healing responses, understanding its engagement with core ECM components is critical for its application in regenerative medicine and drug development. This document outlines the current understanding of these interactions, details the primary signaling pathways involved, and provides comprehensive protocols for key experimental investigations.

Overview of this compound and the Dentin ECM

This compound is a synthetic peptide fragment of MEPE, a member of the Small Integrin-Binding Ligand, N-linked Glycoprotein (SIBLING) family. These proteins are integral non-collagenous components of the dentin and bone matrix, where they play crucial roles in regulating cell behavior and mineralization. The dentin ECM is predominantly composed of type I collagen, which provides the structural scaffold, interwoven with various non-collagenous proteins (NCPs) and proteoglycans that control matrix organization and mineralization.

This compound's biological activity is critically dependent on an intact Arginine-Glycine-Aspartate (RGD) motif within its sequence. This motif is a well-established recognition site for integrins, a family of transmembrane receptors that mediate cell-matrix adhesion and signaling. This strongly suggests that this compound exerts its effects by engaging with cell surface integrins, thereby initiating intracellular signaling cascades.

Interaction with Core Extracellular Matrix Proteins

While direct quantitative binding studies for this compound with specific ECM proteins are not extensively documented, its function and the behavior of related SIBLING proteins provide a strong basis for its mechanism of action.

Type I Collagen

Type I collagen is the most abundant protein in the dentin matrix, forming the fibrillar network that gives the tissue its structure. While direct binding of this compound to collagen has not been quantified, other SIBLING proteins demonstrate specific interactions. For instance, Dentin Matrix Protein 1 (DMP1) binds directly to the N-telopeptide region of type I collagen, an interaction that is critical for organizing the collagen matrix and nucleating hydroxyapatite deposition. It is hypothesized that this compound, as part of the larger MEPE protein, may localize to the collagenous matrix to influence cell behavior at the tissue interface.

Fibronectin

Fibronectin is a key adhesive glycoprotein in the ECM that plays a vital role in cell adhesion, migration, and differentiation, including that of odontoblasts. Fibronectin contains an RGD sequence that is a primary ligand for several integrins, such as α5β1. Given that this compound's function is RGD-dependent, it likely acts by engaging the same class of integrin receptors that recognize fibronectin. This can lead to competitive binding scenarios or cooperative signaling events at the cell surface, modulating the cellular response to the broader ECM environment.

Laminin

Laminins are major components of the basement membrane, a specialized form of the ECM. While a direct interaction between this compound and laminin has not been reported, laminins are known to interact with cells through integrin receptors, sometimes via RGD or related peptide sequences. Laminins self-assemble into a network and can be linked to collagen IV through interactions with nidogen.

Quantitative Data on ECM Interactions

Direct kinetic data (e.g., Kd, kon, koff) for this compound-ECM protein interactions are limited in the current literature. The following table summarizes the available qualitative and analogous quantitative information for related protein interactions.

| Interacting Molecules | Method | Findings | Reference |

| This compound (MEPE Peptide) | Cell Proliferation Assay | Proliferation of Dental Pulp Stem Cells is dependent on intact RGD and SGDG motifs. | |

| Dentin Matrix Protein 1 (DMP1) & Type I Collagen | In Vitro Binding Assay | DMP1 binds specifically to the N-telopeptide region of type I collagen. | |

| Dentin Phosphoprotein (DPP) & Integrins | Cell Signaling Assay | RGD-dependent activation of FAK and ERK1/2 signaling pathways. | |

| Collagenase H & Type I Collagen | Binding Assay | 1 mg of type I collagen binds approximately 108 pmol of collagenase H. | |

| Designed Peptide (C1) & Collagens | Fluorescence Binding Assay | Peptide C1 shows highest binding affinity for type I collagen compared to types II, III, and IV. |

Signaling Pathways Activated by this compound

The presence of a functional RGD motif in this compound strongly indicates that it activates intracellular signaling through integrin receptors. This "outside-in" signaling is fundamental to how cells sense and respond to their ECM environment. The primary pathway implicated is the Focal Adhesion Kinase (FAK) and Extracellular signal-Regulated Kinase (ERK) cascade.

Upon binding of this compound's RGD motif to the extracellular domain of an integrin heterodimer, the receptors cluster and recruit a complex of intracellular proteins to form focal adhesions.

-

FAK Activation: A key early event is the recruitment and autophosphorylation of Focal Adhesion Kinase (FAK).

-

Src Kinase Recruitment: Phosphorylated FAK serves as a docking site for Src family kinases, which further phosphorylate FAK, creating a signaling hub.

-

MAPK/ERK Pathway: This FAK/Src complex activates downstream pathways, most notably the Ras-Raf-MEK-ERK (MAPK) cascade.

-

Nuclear Translocation and Gene Expression: Activated ERK translocates to the nucleus, where it phosphorylates transcription factors, altering the expression of genes that drive cellular processes like proliferation and differentiation.

This pathway provides a direct mechanism linking the extracellular interaction of this compound to the changes in cell behavior observed in pulp healing and differentiation.

Methodological & Application

Application Notes and Protocols for Dentonin Peptide Synthesis and Purification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dentonin, a 23-amino acid synthetic peptide derived from Matrix Extracellular Phosphoglycoprotein (MEPE), has garnered significant interest in the field of regenerative dentistry and bone tissue engineering. It has been demonstrated to promote the proliferation of dental pulp stem cells (DPSCs), suggesting its potential as a therapeutic agent for pulp repair and dentin regeneration.[1] This document provides a comprehensive guide to the chemical synthesis and purification of this compound, offering detailed protocols for researchers engaged in its study and development.

This compound: Physicochemical Properties

| Property | Value |

| Amino Acid Sequence | XDLQERGDNDISPFSGDGQPFKD |

| Molecular Formula | C₁₀₇H₁₆₀N₃₀O₄₂ |

| Molecular Weight | 2538.6 g/mol |

| Canonical SMILES | CCC(C)C(C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CO)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)N |

| Source | Synthetic, derived from human MEPE |

Experimental Protocols

This compound Peptide Synthesis via Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is the method of choice for the chemical synthesis of peptides like this compound. The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is widely employed due to its efficiency and milder deprotection conditions compared to Boc chemistry.

Materials:

-

Fmoc-protected amino acids

-

Rink Amide resin (for C-terminal amide) or Wang resin (for C-terminal carboxylic acid)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Activator base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection reagent: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), Diethyl ether

-

Cleavage cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), water (e.g., 95:2.5:2.5 v/v/v)

Protocol:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-20 minutes to remove the Fmoc protecting group from the resin's linker or the previously coupled amino acid. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

Pre-activate the next Fmoc-protected amino acid by dissolving it with HBTU, HOBt, and DIPEA in DMF.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours.

-

Monitor the reaction completion using a qualitative ninhydrin test.

-

-

Washing: After each deprotection and coupling step, wash the resin extensively with DMF to remove excess reagents and byproducts.

-

Repeat Cycles: Repeat the deprotection, coupling, and washing cycles for each amino acid in the this compound sequence.

-

Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection.

-

Cleavage and Global Deprotection: Treat the peptide-resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether. Centrifuge to pellet the peptide and wash several times with cold diethyl ether to remove scavengers and soluble byproducts.

-

Drying: Dry the crude peptide pellet under vacuum.

Quantitative Data (Typical)

| Parameter | Expected Value |

| Crude Peptide Yield | 60-80% (of theoretical maximum) |

| Crude Peptide Purity | 50-70% (as determined by RP-HPLC) |

This compound Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a high-resolution chromatographic technique used to purify the target peptide from impurities generated during synthesis.

Materials:

-

Crude this compound peptide

-

RP-HPLC system with a preparative C18 column

-

Mobile Phase A: 0.1% (v/v) TFA in water

-

Mobile Phase B: 0.1% (v/v) TFA in acetonitrile (ACN)

-

Lyophilizer

Protocol:

-

Sample Preparation: Dissolve the crude this compound peptide in a minimal amount of Mobile Phase A. Filter the solution through a 0.22 µm syringe filter.

-

Column Equilibration: Equilibrate the preparative C18 column with Mobile Phase A.

-

Gradient Elution: Inject the dissolved crude peptide onto the column. Elute the peptide using a linear gradient of increasing Mobile Phase B concentration (e.g., 5-65% B over 60 minutes). The hydrophobicities of the peptide and impurities will determine their retention times.

-

Fraction Collection: Collect fractions corresponding to the major peak, which should be the target this compound peptide.

-

Purity Analysis: Analyze the purity of each collected fraction using analytical RP-HPLC.

-

Pooling and Lyophilization: Pool the fractions with the desired purity level (typically >95% or >98%). Freeze-dry the pooled fractions to obtain the purified this compound peptide as a white, fluffy powder.

Quantitative Data (Typical)

| Parameter | Expected Value |

| Purified Peptide Yield | 10-30% (of crude peptide) |

| Final Peptide Purity | >95% or >98% (as determined by analytical RP-HPLC) |

| Recovery from Purification | 20-50% |

Experimental Workflows and Signaling Pathways

This compound Synthesis and Purification Workflow

Proposed Signaling Pathway of this compound in Dental Pulp Stem Cells

This compound has been shown to promote the proliferation of dental pulp stem cells. This is achieved through the downregulation of the cell cycle inhibitor p16 and the upregulation of ubiquitin protein ligase E3A and SUMO-1.[1] The presence of RGD and SGDG motifs in this compound's sequence suggests that its effects are likely mediated through integrin receptors, leading to the activation of downstream signaling cascades involving Focal Adhesion Kinase (FAK) and Extracellular signal-regulated kinase (ERK).

Conclusion

The protocols outlined in this document provide a robust framework for the successful synthesis and purification of the this compound peptide. Adherence to these methodologies will enable researchers to produce high-purity this compound for in-depth investigation of its biological functions and therapeutic potential. The provided signaling pathway diagram offers a visual representation of the current understanding of this compound's mechanism of action in promoting dental pulp stem cell proliferation, serving as a valuable tool for further research in the field.

References

Application Notes and Protocols: In Vivo Delivery of Dentin-Derived Peptides for Regenerative Dentistry

Audience: Researchers, scientists, and drug development professionals.

Note on Terminology: The term "Dentonin" is not a standardized identifier for a specific peptide in publicly available scientific literature. This document, therefore, focuses on well-characterized peptides derived from Dentin Matrix Protein 1 (DMP1), which are functionally analogous and serve as a robust model for developing in vivo delivery strategies for dentin regeneration. Specifically, we will detail methods for the C-terminal fragment of DMP1 and related bioactive sequences.

Introduction

Dentin Matrix Protein 1 (DMP1) is a non-collagenous protein crucial for the proper mineralization of dentin and bone.[1][2][3] Proteolytic processing of DMP1, for instance by Matrix Metalloproteinase-2 (MMP-2), releases bioactive fragments, particularly from the C-terminal region.[4][5] These peptides have demonstrated the ability to promote the differentiation of dental pulp stem cells (DPSCs) into odontoblast-like cells, stimulate the formation of reparative dentin, and guide tissue remineralization.

Effective in vivo delivery is paramount to harnessing the therapeutic potential of these peptides. The primary challenge is to localize the peptide at the site of injury—such as an exposed pulp—and maintain its concentration for a sufficient duration to elicit a biological response. This document outlines key in vivo delivery methods, presents comparative data, and provides detailed experimental protocols for researchers.

In Vivo Delivery Methods & Comparative Data

The most promising in vivo delivery strategy for DMP1-derived peptides is the use of injectable, biocompatible hydrogels. These scaffolds can be loaded with the peptide and applied directly to the site of dental injury, such as in a direct pulp capping procedure. Self-assembling peptide hydrogels are particularly advantageous as they can be injected as a liquid and subsequently form a stable, nanofibrous scaffold in situ, mimicking the natural extracellular matrix.

Table 1: Comparison of In Vivo Delivery Strategies for Dentin-Derived Peptides

| Delivery System | Peptide/Agent | Animal Model | Key Quantitative Outcomes | Reference |

| Injectable Self-Assembling Peptide Hydrogel | DMP1 C-Terminal Peptide | Rat Molar (Pulp Injury Model) | - Rapid formation of a homogeneous dentin bridge. - Organized layer of DSP- and DMP1-expressing cells observed. | |

| Injectable Self-Assembling Peptide Hydrogel | Amelogenin-Derived Peptide (QP5) | Rat Molar (Pulp Capping Model) | - Significant increase in tertiary dentin formation compared to controls at 4 weeks. | |

| Fibrin Gel | Cpne7-Derived Peptide | Mouse (Subcutaneous Transplant) | - Induced expression of biomineralization markers. | |

| Collagen Gel | Cpne7-Derived Peptide (CPD4) | Rat (Calvarial Defect Model) | - Formation of mineralized tissue observed. | |

| Direct Application | DPP-Derived RGD Peptide | Rat (Direct Pulp Capping) | - Induced intensive reparative dentin with high compactness at 4 weeks. - Less pulpitis observed compared to calcium hydroxide control. |

Signaling Pathways

DMP1 and its derived peptides primarily signal through cell surface integrins, particularly αvβ3, to activate downstream pathways that govern cell differentiation and mineralization. The binding of DMP1 to integrins triggers the formation of focal adhesion points and activates Focal Adhesion Kinase (FAK). This initiates a cascade involving the Mitogen-Activated Protein Kinase (MAPK) pathway, including the activation of ERK and JNK. The phosphorylation and subsequent nuclear translocation of transcription factors like c-Jun regulate the expression of genes essential for odontoblast differentiation, such as DSPP (Dentin Sialophosphoprotein) and DMP1 itself.

Experimental Protocols

Protocol 1: Preparation of Peptide-Loaded Self-Assembling Hydrogel

This protocol describes the preparation of an injectable, self-assembling peptide (SAP) hydrogel for in vivo delivery. The principle relies on amphiphilic peptides that self-assemble into a nanofibrous network upon a change in pH or ionic strength, encapsulating the therapeutic peptide.

Materials:

-

Self-assembling peptide (e.g., RADA16-I) powder

-

Therapeutic peptide (e.g., DMP1 C-terminal fragment)

-

Sterile 10% (w/v) sucrose solution

-

Sterile phosphate-buffered saline (PBS), pH 7.4

-

Sterile, pyrogen-free water

-

0.22 µm syringe filters

Procedure:

-

Peptide Solubilization: Dissolve the SAP powder (e.g., RADA16-I) in sterile, pyrogen-free water to a concentration of 1% (w/v). Sonicate briefly if necessary to aid dissolution. The resulting solution will be acidic.

-

Therapeutic Peptide Preparation: Dissolve the lyophilized therapeutic DMP1 peptide in sterile 10% sucrose solution to achieve a desired stock concentration (e.g., 1 mg/mL). The sucrose acts as a cryoprotectant and stabilizer.

-

Encapsulation: Gently mix the therapeutic peptide solution with the SAP solution. A typical ratio is 1 part therapeutic peptide solution to 4 parts SAP solution, but this should be optimized for the specific application. Perform this step on ice to prevent premature gelation.

-

Sterilization: Sterilize the final peptide solution by passing it through a 0.22 µm syringe filter into a sterile vial.

-

Storage: Store the final solution at 4°C. The solution is now ready for in vivo injection. Gelation will be triggered in situ upon contact with the neutral pH and physiological salt concentration of the tissue.

Protocol 2: In Vivo Direct Pulp Capping in a Rat Model

This protocol details the surgical procedure for applying the peptide-loaded hydrogel directly onto an exposed dental pulp in a rat molar, a standard model for evaluating reparative dentin formation.

Materials:

-

Adult male Sprague-Dawley or Wistar rats (250-300g)

-

General anesthetic (e.g., ketamine/xylazine cocktail)

-

High-speed dental drill with sterile ¼ round burs

-

Peptide-loaded hydrogel solution (from Protocol 1) in a 1 mL syringe with a 30-gauge needle

-

Mineral Trioxide Aggregate (MTA) or Calcium Hydroxide (for control groups)

-

Dental composite or glass ionomer for restoration

-

Stereomicroscope

Procedure:

-

Anesthesia and Positioning: Anesthetize the rat according to approved institutional animal care protocols. Position the animal to allow clear access to the maxillary first molars.

-

Cavity Preparation: Under a stereomicroscope, use the high-speed drill with copious water cooling to prepare a Class I cavity on the occlusal surface of the maxillary first molar.

-

Pulp Exposure: Carefully deepen the cavity at the center until a pinpoint exposure of the pulp is created. Control hemorrhage by gently applying sterile saline-moistened cotton pellets.

-

Pulp Capping Application:

-